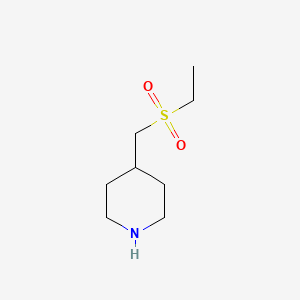

4-((Ethylsulfonyl)methyl)piperidine

説明

特性

IUPAC Name |

4-(ethylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTVDUBJJOFWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651576 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018285-68-1 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-((Ethylsulfonyl)methyl)piperidine CAS 14673-99-5

An In-Depth Technical Guide to 4-((Ethylsulfonyl)methyl)piperidine (CAS 14673-99-5)

Executive Summary & Chemical Identity

4-((Ethylsulfonyl)methyl)piperidine is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical intermediate for introducing the ethylsulfonyl motif—a polar, metabolically stable pharmacophore—into drug candidates. This moiety is particularly valued in the design of Janus Kinase (JAK) inhibitors, GPCR ligands, and ion channel modulators, where it functions to optimize solubility and hydrogen-bond accepting capabilities without introducing the metabolic liabilities associated with sulfides or labile esters.

| Property | Data |

| CAS Number | 14673-99-5 |

| IUPAC Name | 4-((Ethylsulfonyl)methyl)piperidine |

| Molecular Formula | C₈H₁₇NO₂S |

| Molecular Weight | 191.29 g/mol |

| Physical State | Solid (typically supplied as HCl salt) |

| Key Functional Groups | Secondary Amine (Piperidine), Sulfone (Ethylsulfonyl) |

| pKa (Predicted) | ~10.8 (Piperidine NH) |

Medicinal Chemistry Utility: The "Sulfone Advantage"

In drug discovery, the transition from a sulfide (-S-) or a carbonyl (-C=O) to a sulfone (-SO₂-) is a strategic modification.

-

Metabolic Stability: Unlike sulfides, which are prone to rapid oxidation by cytochrome P450 enzymes (leading to chiral sulfoxides and potentially toxic metabolites), the sulfone group represents a "terminal" oxidation state. It is highly resistant to further oxidative metabolism.

-

Dipole & Solubility: The sulfone group is a strong hydrogen bond acceptor with a high dipole moment. Incorporating the ((ethylsulfonyl)methyl) tail helps lower the LogP (lipophilicity) of a scaffold, improving aqueous solubility and reducing non-specific binding.

-

Bioisosterism: It acts as a non-planar bioisostere for amides and esters, often maintaining potency while improving the pharmacokinetic (PK) profile.

Validated Synthesis Protocol

The following protocol outlines a robust, high-yielding route to synthesize 4-((ethylsulfonyl)methyl)piperidine starting from commercially available N-Boc-4-hydroxymethylpiperidine . This route utilizes a "Protect-Activate-Displace-Oxidize-Deprotect" strategy to ensure chemoselectivity.

Step-by-Step Methodology

Reagents:

-

Starting Material: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Activation: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

-

Displacement: Sodium ethanethiolate (EtSNa) (or Ethanethiol + NaH).

-

Oxidation: m-Chloroperbenzoic acid (m-CPBA) or Oxone®.

-

Deprotection: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Protocol:

-

Mesylation (Activation):

-

Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at 0°C.

-

Add TEA (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

-

Stir for 2 hours. Wash with water, dry (MgSO₄), and concentrate to yield the mesylate intermediate. Note: The mesylate is unstable on silica; proceed immediately.

-

-

Nucleophilic Displacement (Sulfide Formation):

-

Dissolve the crude mesylate in DMF.

-

Add Sodium ethanethiolate (1.5 eq). If using Ethanethiol (stench!), generate the anion in situ with NaH at 0°C.

-

Heat to 60°C for 4–6 hours.

-

Workup: Quench with water, extract with EtOAc.[1] The product is tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate.

-

-

Oxidation (Sulfone Formation):

-

Dissolve the sulfide intermediate in DCM (0.1 M).

-

Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise. Critical: Maintain 0°C to prevent N-oxide formation, although the Boc group largely protects the nitrogen.

-

Stir at room temperature for 3 hours.

-

Quench: Wash with saturated Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃.

-

Isolate tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate.

-

-

Deprotection (Final Product):

-

Dissolve the Boc-sulfone in DCM.

-

Add TFA (10 eq) or 4M HCl/Dioxane (5 eq). Stir for 2 hours.

-

Concentrate to dryness.

-

Purification: Recrystallize from EtOH/Et₂O to obtain the pure HCl salt or neutralize with basic resin for the free base.

-

Visualization of Reaction Pathways

The following diagram illustrates the synthetic logic and the SAR (Structure-Activity Relationship) flow for this scaffold.

Figure 1: Synthetic pathway from N-Boc-4-hydroxymethylpiperidine to the target sulfone, highlighting key transformations and SAR features.

Experimental Data Summary

| Experiment | Reagent | Equiv.[1][2][3][4][5][6] | Conditions | Expected Yield | Notes |

| Activation | MsCl | 1.2 | DCM, 0°C, 2h | >90% | Quantitative conversion typical. |

| Thio-alkylation | EtSNa | 1.5 | DMF, 60°C, 4h | 75-85% | Odorous reaction; use bleach trap. |

| Oxidation | m-CPBA | 2.2 | DCM, 0°C -> RT | 80-90% | Monitor for sulfoxide (intermediate). |

| Deprotection | HCl (4M) | 5.0 | Dioxane, RT, 2h | >95% | Product precipitates as HCl salt. |

Safety & Handling

-

Sulfone Synthesis: The oxidation step using m-CPBA is exothermic. On a large scale (>10g), strictly control the addition rate and temperature to prevent thermal runaway.

-

Thiol Handling: Ethanethiol and sodium ethanethiolate possess a potent, offensive odor (stench). All reactions involving these reagents must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize the odor.

-

Piperidine Exposure: As a secondary amine, the final product is a skin and eye irritant. Wear standard PPE (gloves, goggles).

References

-

Bahrami, K., et al. (2010).[4] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208–6213. Link

-

Voutyritsa, E., et al. (2017).[4] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis, 49(04), 917-924. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1147107, 4-((Ethylsulfonyl)methyl)piperidine." PubChem. Link

-

Lutz, M., et al. (2018).[4] "Solid-State Oxidation of Sulfides to Sulfones." Synthesis, 50(11), 2231-2234. Link

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. real.mtak.hu [real.mtak.hu]

- 3. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

piperidine sulfone derivatives in medicinal chemistry

An In-Depth Technical Guide to Piperidine Sulfone and Sulfonamide Derivatives in Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] When combined with a sulfone or sulfonamide moiety, the resulting architecture offers a synthetically tractable platform for developing highly potent and selective therapeutic agents across a multitude of disease areas. This guide provides a comprehensive analysis of piperidine sulfone and sulfonamide derivatives, moving beyond a simple literature review to offer field-proven insights into their design, synthesis, structure-activity relationships (SAR), and mechanisms of action. We will explore their application in oncology as matrix metalloproteinase (MMP) inhibitors, in neurodegenerative disease as γ-secretase modulators, and delve into the cutting-edge role of the related aryl sulfonamides as "molecular glue" protein degraders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

The Piperidine Sulf(on)amide Scaffold: A Union of Stability and Functionality

The strategic combination of a piperidine ring and a sulfur(VI) group (sulfone or sulfonamide) creates a scaffold with compelling drug-like properties.

-

The Piperidine Core: This saturated heterocycle typically adopts a stable chair conformation, which provides a rigid, three-dimensional framework. This conformational stability allows for the precise spatial orientation of substituents, which is a critical factor in optimizing interactions with complex biological targets like enzyme active sites.[2] Furthermore, the basic nitrogen atom (pKa ~11) is typically protonated at physiological pH, enhancing aqueous solubility and providing a key interaction point for hydrogen bonding.[1]

-

The Sulfone/Sulfonamide Moiety: The sulfone group (R-SO₂-R') is a chemically inert and stable functional group that acts as a strong hydrogen bond acceptor. Its sulfonamide counterpart (R-SO₂-NR'R'') adds a hydrogen bond donor (for primary/secondary amides), offering another handle to modulate physicochemical properties and target engagement.[4] These groups are metabolically robust and can orient appended chemical groups in well-defined vectors, making them highly valuable in rational drug design.

This combination of a conformationally restricted core and a versatile, stable functional group underpins the success of this scaffold class.

Synthetic Strategies: From Core Construction to Final Candidate

The synthesis of piperidine sulfone and sulfonamide derivatives requires robust and adaptable chemical methods. The chosen route must not only be efficient but also allow for the systematic exploration of chemical diversity to build a comprehensive SAR.

General Synthetic Workflow

A common and effective approach involves a multi-step sequence starting from commercially available piperidine precursors. This workflow is designed to be self-validating at each stage, ensuring the integrity of the intermediates before proceeding.

Caption: Generalized workflow for piperidine sulfone/sulfonamide synthesis.

Experimental Protocol: Synthesis of a Piperidine β-Sulfone Precursor

This protocol is adapted from the methodologies reported for the synthesis of MMP inhibitors and represents a field-proven approach.[5]

Objective: To synthesize the core intermediate amine 4 , a versatile precursor for diversification.

Step 1: Iodomethylation of N-Boc-4-piperidone

-

Rationale: This step introduces a reactive handle at the 4-position, which is crucial for subsequent coupling with the sulfur-containing moiety. The Boc protecting group is chosen for its stability under the strongly basic conditions required for this step and its facile removal later.

-

Procedure:

-

To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under N₂, add n-butyllithium (1.1 eq) dropwise. Stir for 30 min to form lithium diisopropylamide (LDA).

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Quench the enolate by adding a solution of diiodomethane (1.5 eq) in THF. Allow the reaction to warm slowly to room temperature and stir overnight.

-

Work-up: Quench with saturated aq. NH₄Cl, extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography (silica gel) to yield the iodomethyl derivative.

-

-

Validation: Confirm structure by ¹H NMR (appearance of signals for the -CH₂I group) and mass spectrometry.

Step 2: Sulfide Installation and Oxidation

-

Rationale: A nucleophilic substitution reaction installs the aryl sulfide, which is then oxidized to the target sulfone. m-CPBA is a common and effective oxidant for this transformation. Performing the oxidation directly on the sulfide is often more efficient than attempting to couple a sulfinate.

-

Procedure:

-

To a solution of an appropriate aryl thiol (e.g., 4-phenoxythiophenol, 1.1 eq) in DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Add the iodomethyl piperidine derivative from Step 1 (1.0 eq) and stir at room temperature for 12 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Dissolve the crude sulfide in dichloromethane (DCM) and cool to 0 °C. Add m-CPBA (2.5 eq) portion-wise. Stir at room temperature until TLC/LCMS analysis shows complete consumption of the sulfide and sulfoxide intermediates.

-

Work-up: Quench with aq. Na₂S₂O₃, wash with aq. NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify by flash column chromatography to yield the sulfone.

-

-

Validation: Confirm structure by ¹H NMR, ¹³C NMR, and HRMS to verify the correct mass of the sulfone product.

Step 3: Boc Deprotection

-

Rationale: Acid-mediated cleavage of the Boc group unmasks the piperidine nitrogen, enabling final diversification.

-

Procedure:

-

Dissolve the Boc-protected sulfone (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

-

Stir at room temperature for 2-4 hours, monitoring by TLC/LCMS.

-

Concentrate the reaction mixture to dryness in vacuo to afford the desired amine hydrochloride salt 4 . This is often used directly in the next step without further purification.

-

-

Validation: Confirm deprotection by ¹H NMR (disappearance of the t-butyl signal) and LCMS.

Structure-Activity Relationships (SAR): Tuning Potency and Properties

Systematic modification of the piperidine sulfone scaffold has yielded critical insights into the structural requirements for potent biological activity and favorable pharmacokinetic profiles.

Case Study: Matrix Metalloproteinase (MMP) Inhibitors

The development of piperidine sulfone hydroxamates as MMP inhibitors provides a classic example of SAR-driven optimization.[5] The primary goal was to potently inhibit MMP-2, -9, and -13, which are implicated in tumor metastasis, while sparing MMP-1 to avoid musculoskeletal side effects.

Key Findings:

-

α- vs. β-Sulfone Placement: The position of the sulfone relative to the core piperidine ring was found to be a critical determinant of potency. Shifting from a β-sulfone to an α-sulfone architecture generally resulted in superior potency against target MMPs and improved oral exposure.

-

Piperidine N-Substitution: The substituent on the piperidine nitrogen significantly modulates pharmacokinetic properties. While the secondary amine (N-H) was less potent, small alkyl groups like N-methyl and N-cyclopropyl provided a good balance of potency and oral bioavailability.

Table 1: SAR Summary of Piperidine Sulfone MMP Inhibitors

| Compound ID | Core Scaffold | N-Substituent (R) | MMP-13 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/MMP-13) | Oral Bioavailability (BA, %) |

|---|---|---|---|---|---|---|

| β-Sulfone Series | β-Piperidine Sulfone | -CH₃ | 0.5 | 1500 | 3000x | Moderate |

| 27b | α-Piperidine Sulfone | -H | 13 | 5400 | 415x | 16 |

| 27c | α-Piperidine Sulfone | -CH₃ | 0.3 | 2300 | 7667x | 59 |

| 27e | α-Piperidine Sulfone | -Cyclopropyl | 0.3 | 1900 | 6333x | 36 |

Data synthesized from Becker et al., J. Med. Chem. 2005.[5]

Case Study: γ-Secretase Inhibitors for Alzheimer's Disease

In a different therapeutic context, small, conformationally restricted piperidine N-arylsulfonamides were developed as γ-secretase inhibitors to reduce the production of the Aβ peptide implicated in Alzheimer's disease.[6]

Key Findings:

-

Conformational Constraint: Early leads in the sulfonamide series suffered from high molecular weight and significant inhibition of the metabolic enzyme CYP3A4. Introducing conformational restriction, such as a 2,6-disubstitution pattern on the piperidine ring, helped to lower molecular weight and mitigate this liability.

-

Aryl Sulfonamide Moiety: The nature of the aryl group on the sulfonamide was critical for potency. Electron-withdrawing groups and specific substitution patterns were explored to optimize interactions with the enzyme.

These examples underscore a fundamental principle: subtle structural modifications to the piperidine sulf(on)amide scaffold can have profound impacts on potency, selectivity, and pharmacokinetic properties, enabling its adaptation to disparate biological targets.

Therapeutic Applications & Mechanisms of Action

The versatility of the piperidine sulf(on)amide scaffold is evident in its application across diverse therapeutic areas, each leveraging a distinct mechanism of action.

Oncology: Inhibition of Tumor Invasion via MMPs

As discussed, piperidine sulfones have been developed as potent MMP inhibitors.[5] MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). In cancer, tumor cells overexpress MMPs to break down the ECM, facilitating tumor growth, invasion into surrounding tissues, and metastasis.

Caption: MOA of Piperidine Sulfone MMP inhibitors in cancer.

By binding to the zinc ion in the MMP active site, these inhibitors block its catalytic activity. This prevents ECM degradation, thereby inhibiting a critical pathway required for cancer cells to spread. The selectivity against MMP-1 is crucial for minimizing mechanism-based toxicity.[5]

Neuroscience: Modulation of Aβ Production in Alzheimer's Disease

Piperidine N-arylsulfonamides have been identified as orally active inhibitors of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease.[6] γ-Secretase is an intramembrane protease that cleaves the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 species. These peptides aggregate to form the amyloid plaques characteristic of the disease. By inhibiting γ-secretase, these compounds reduce the levels of Aβ peptides in the brain, representing a direct, disease-modifying therapeutic strategy.

Advanced MOA: Aryl Sulfonamides as Molecular Glue Degraders

A groundbreaking application for the broader sulfonamide class is in the field of targeted protein degradation. Certain aryl sulfonamides, such as indisulam and E7820, function as "molecular glues."[7][8][9] They do not inhibit a target directly but instead induce a new protein-protein interaction.

Specifically, these molecules bind to DCAF15, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[7][9] This drug-bound DCAF15 presents a new surface that selectively recruits the RNA-binding protein RBM39 as a "neo-substrate." The E3 ligase then polyubiquitinates RBM39, marking it for destruction by the cell's proteasome. The degradation of RBM39 leads to splicing errors in cancer cells, triggering cell death.

Caption: MOA of aryl sulfonamides as molecular glue degraders.

This mechanism represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, allowing for the targeting of proteins previously considered "undruggable." While current examples do not feature a piperidine, the core aryl sulfonamide chemistry is directly relevant and highlights a promising future direction for the field.

Future Perspectives & Challenges

The piperidine sulfone and sulfonamide scaffold remains an area of active research with immense potential.

-

Expanding Therapeutic Space: While oncology and neuroscience are well-explored, opportunities exist in other areas such as infectious diseases (e.g., antibacterial agents) and metabolic disorders.[4][10]

-

Chiral Synthesis: The development of robust, scalable methods for the enantioselective synthesis of substituted piperidines will be critical for accessing more complex and specific chemical matter.[1]

-

Molecular Glues and Beyond: Adapting the piperidine sulfonamide scaffold for use in targeted protein degradation, by incorporating it into molecular glue or PROTAC designs, is a logical and exciting next step. This would combine the favorable PK properties of the piperidine core with a powerful, catalytic mechanism of action.

The primary challenge remains the prospective design of these molecules. While SAR provides a roadmap, predicting off-target effects and achieving ideal pharmacokinetic and safety profiles requires extensive, multi-parameter optimization. Nonetheless, the proven success and inherent versatility of the piperidine sulf(on)amide scaffold ensure it will remain a valuable tool in the medicinal chemist's armamentarium for years to come.

References

-

Bussiere, D. E., et al. (2020). Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820. Structure, 27(11), 1625-1633.e3. [Link]

-

Faust, T. B., et al. (2020). Aryl sulphonamides are molecular glues between RBM39 and DCAF15. ResearchGate. [Link]

-

Han, T., et al. (2017). Aryl sulfonamides are molecular glues between RBM39 and DCAF15. Nature Chemical Biology, 13(12), 1241-1247. [Link]

-

Donovan, K. A., & Fischer, E. S. (2020). Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. Journal of Medicinal Chemistry, 63(18), 10397-10413. [Link]

-

Park, S., et al. (2021). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecules and Cells, 44(2), 107-116. [Link]

-

Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. [Link]

-

Becker, D. P., et al. (2005). Synthesis and Structure-Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713-6730. [Link]

-

Xu, J., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link]

-

Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(10), 958-964. [Link]

-

Xiang, J., et al. (2008). Piperazine sulfonamides as potent, selective, and orally available 11beta-hydroxysteroid dehydrogenase type 1 inhibitors with efficacy in the rat cortisone-induced hyperinsulinemia model. Journal of Medicinal Chemistry, 51(14), 4068-4071. [Link]

-

Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7294. [Link]

-

Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 745-753. [Link]

-

International Journal of Novel Research and Development (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

-

Al-Sayad, K., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

Davies, M. F., & Onan, T. S. (1989). A microiontophoretic study of the actions of the putative sleep factor, piperidine, in the rat brainstem. British Journal of Pharmacology, 97(1), 37-44. [Link]

-

Szymańska, E., et al. (2018). Novel Sulfenamides and Sulfonamides Based on Pyridazinone and Pyridazine Scaffolds as CB1 Receptor Ligand Antagonists. Molecules, 23(1), 124. [Link]

-

Golebiewski, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116893. [Link]

-

Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

-

Le Coguic, A. (1995). [Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept]. Le Diabete a l'aube du XXIe siecle. Actualites en diabetologie de l'Hotel-Dieu, 103-110. [Link]

-

Singh, A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418. [Link]

-

Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link]

Sources

- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Basis and Kinetic Pathway of RBM39 Recruitment to DCAF15 by a Sulfonamide Molecular Glue E7820 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-((Ethylsulfonyl)methyl)piperidine in JAK Inhibitor Synthesis

This guide details the synthesis, characterization, and application of 4-((Ethylsulfonyl)methyl)piperidine , a critical pharmacophore intermediate used in the development of Janus Kinase (JAK) inhibitors.

While Baricitinib (Olumiant) utilizes an azetidine ring with an ethylsulfonyl motif, and Tofacitinib (Xeljanz) utilizes a piperidine ring, the 4-((Ethylsulfonyl)methyl)piperidine scaffold represents a hybrid structural motif. It combines the ring size of Tofacitinib with the sulfone hydrogen-bond acceptor profile of Baricitinib, making it a vital building block for next-generation JAK1/JAK2 inhibitors designed to optimize selectivity and metabolic stability.[1]

Part 1: Strategic Context & Retrosynthesis[1]

The efficacy of JAK inhibitors relies on the ATP-competitive binding of the pyrrolo[2,3-d]pyrimidine (or similar) hinge-binding motif. The "tail" of the molecule—in this case, the 4-((ethylsulfonyl)methyl)piperidine moiety—extends into the solvent-exposed region of the kinase domain. This extension is critical for:

-

Selectivity: Tuning interactions with the JAK1/JAK2 specific pockets.[1]

-

Physicochemical Properties: The sulfone group acts as a metabolic handle and hydrogen bond acceptor, modulating solubility and permeability.[1]

Retrosynthetic Analysis

The synthesis is designed to be modular, allowing for the late-stage coupling of the piperidine "tail" to the heteroaromatic "head."[1]

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the JAK inhibitor scaffold.

Part 2: Synthesis Protocol – The Intermediate

Target Molecule: 4-((Ethylsulfonyl)methyl)piperidine Trifluoroacetate CAS: 1018285-68-1 (Free base)

This protocol describes a robust, scalable 4-step synthesis starting from commercially available N-Boc-4-piperidinemethanol .[1]

Reagents & Materials Table

| Reagent | Equiv. | Role | Safety Note |

| N-Boc-4-piperidinemethanol | 1.0 | Starting Material | Irritant |

| Methanesulfonyl Chloride (MsCl) | 1.2 | Activation Agent | Corrosive, Lachrymator |

| Sodium Ethanethiolate (NaSEt) | 1.5 | Nucleophile | Stench, Toxic |

| m-CPBA (77%) | 2.5 | Oxidant | Shock Sensitive, Oxidizer |

| Trifluoroacetic Acid (TFA) | 10.0 | Deprotection | Corrosive, Volatile |

Step-by-Step Methodology

Step 1: Mesylation of Alcohol[1]

-

Dissolution: Dissolve N-Boc-4-piperidinemethanol (10.0 g, 46.4 mmol) in anhydrous DCM (100 mL) under N₂ atmosphere. Cool to 0°C.[1][2]

-

Activation: Add Triethylamine (1.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). Maintain temperature < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hex:EtOAc 1:1).[1]

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude mesylate (quant.).[1]

Step 2: Thioether Formation (S-Alkylation)

-

Displacement: Dissolve the crude mesylate in DMF (10 vol). Add Sodium Ethanethiolate (1.5 equiv) in one portion.

-

Heating: Heat the mixture to 60°C for 4 hours. Note: Use a bleach scrubber for exhaust gases due to thiol stench.[1]

-

Workup: Dilute with water and extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.[1] Concentrate to yield tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate .[1]

Step 3: Oxidation to Sulfone[1]

-

Oxidation: Dissolve the thioether in DCM (10 vol). Cool to 0°C.[1][2]

-

Addition: Add m-CPBA (2.5 equiv) portion-wise over 30 minutes. The reaction is exothermic.[1]

-

Completion: Stir at RT for 3 hours. Check for disappearance of sulfoxide intermediate by LCMS.

-

Quench: Quench with 10% Na₂S₂O₃ (aq) to destroy excess peroxide, then wash with saturated NaHCO₃.

-

Purification: Crystallize from Hexane/EtOAc or purify via silica flash chromatography to obtain the Boc-protected sulfone .

Step 4: Boc-Deprotection[1]

-

Acidolysis: Dissolve the intermediate in DCM (5 vol). Add TFA (10 vol) dropwise at 0°C.

-

Stir: Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.[1]

-

Product: The residue is the 4-((Ethylsulfonyl)methyl)piperidine trifluoroacetate salt .[1]

Part 3: Application Protocol – Coupling to JAK Scaffold

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Scaffold: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (protected with SEM or Tosyl for optimized yields).

Experimental Workflow

This step couples the synthesized piperidine "tail" to the heteroaromatic "head," a standard transformation in the synthesis of Tofacitinib and Baricitinib analogs.[1]

Figure 2: General workflow for the SNAr coupling reaction.

Detailed Procedure

-

Preparation: In a pressure vial, suspend 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and 4-((Ethylsulfonyl)methyl)piperidine TFA salt (1.2 equiv) in n-Butanol or DMF.

-

Base: Add DIPEA (3.0 equiv) or K₂CO₃ (3.0 equiv).[1]

-

Reaction: Seal and heat to 100°C–120°C for 16 hours.

-

Monitoring: Monitor by LCMS for the formation of the coupled product [M+H]+.

-

Deprotection (Global): If the SEM group is present, treat the crude coupled product with TFA/DCM followed by ethylenediamine or LiBF₄/NH₄OH to remove the SEM group.[1]

-

Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized inhibitor, the following QC parameters must be met.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | Diagnostic peaks: Sulfone -CH2- (q, ~3.0 ppm), Piperidine ring protons.[1][2] |

| Purity | HPLC (UV 254 nm) | > 95.0% (Area %) |

| Residual Solvent | GC-Headspace | DCM < 600 ppm, DMF < 880 ppm |

| Water Content | Karl Fischer | < 1.0% w/w (Hygroscopic salt) |

Troubleshooting Common Issues

-

Low Yield in Step 2 (Alkylation): Ensure the mesylate is freshly prepared. If hydrolysis occurs, switch to Tosylate activation for higher stability.[1]

-

Incomplete Oxidation (Step 3): If sulfoxide persists, add an additional 0.5 equiv of m-CPBA or switch to Oxone in MeOH/Water for a "greener" oxidation.[1]

-

Coupling Fails (SNAr): If the chloride is unreactive, switch to 4-fluoro -7H-pyrrolo[2,3-d]pyrimidine or use microwave irradiation at 140°C for 1 hour.

References

-

JAK Inhibitor Structural Biology

-

Synthesis of Piperidine Sulfones

-

Parchem Fine & Specialty Chemicals.[1] "4-((Ethylsulfonyl)methyl)piperidine Product Data."

-

-

Baricitinib & Tofacitinib Chemistry

-

General SNAr Coupling Protocols

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 4-((Ethylsulfonyl)methyl)piperidine

Introduction: Revolutionizing Synthesis with Microwave Technology

In the relentless pursuit of efficiency and sustainability in drug discovery and development, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[1][2][3] Unlike conventional heating methods that rely on slow and inefficient heat transfer through conduction and convection, microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules and ions.[1][4][5] This unique mechanism of "volumetric heating" leads to a rapid and uniform temperature increase, dramatically accelerating reaction rates, often reducing reaction times from hours or days to mere minutes.[3][6][7] The key advantages of MAOS, including enhanced yields, higher product purity, reduced energy consumption, and the potential for solvent-free reactions, position it as a cornerstone of green chemistry.[1][2][8] These benefits are particularly impactful in the synthesis of novel molecular entities, where rapid iteration and optimization are paramount.[6][7]

This guide provides an in-depth exploration of the application of MAOS in reactions involving 4-((Ethylsulfonyl)methyl)piperidine, a versatile building block in medicinal chemistry. We will delve into detailed protocols, the rationale behind experimental choices, and the expected outcomes, empowering researchers to harness the full potential of microwave synthesis.

Featured Building Block: 4-((Ethylsulfonyl)methyl)piperidine

4-((Ethylsulfonyl)methyl)piperidine is a bifunctional molecule of significant interest in the design of novel therapeutics. Its structure incorporates a piperidine ring, a common scaffold in many FDA-approved drugs, and an ethylsulfonylmethyl group. The piperidine nitrogen can act as a nucleophile or a base, while the ethylsulfonyl group can function as a leaving group in substitution reactions, making it a valuable synthon for introducing the piperidin-4-ylmethyl moiety into a target molecule.

| Property | Value |

| Molecular Formula | C8H17NO2S |

| Molecular Weight | 191.29 g/mol |

| Appearance | Solid |

| Key Functional Groups | Secondary Amine (Piperidine), Sulfone |

Microwave-Assisted Nucleophilic Substitution: Synthesis of N-Aryl-4-((ethylsulfonyl)methyl)piperidines

This protocol details a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction, where the secondary amine of 4-((ethylsulfonyl)methyl)piperidine acts as a nucleophile, displacing a leaving group on an activated aromatic ring. This reaction is fundamental for the synthesis of a wide range of biologically active compounds.

Scientific Rationale

Microwave irradiation is particularly effective for SNAr reactions. The polar nature of the reactants and the typically polar solvents used (e.g., DMF, DMSO) allows for efficient absorption of microwave energy, leading to rapid heating.[9] This high temperature, often exceeding the solvent's boiling point in a sealed vessel, significantly accelerates the reaction rate.[9][10] Furthermore, the uniform heating provided by microwaves minimizes the formation of byproducts that can occur with conventional heating due to localized overheating.[1][3]

Experimental Protocol

Reaction Scheme:

Where Ar-X is an activated aryl halide (e.g., 4-fluoronitrobenzene)

Materials:

-

4-((Ethylsulfonyl)methyl)piperidine hydrochloride

-

4-Fluoronitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave reactor

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-((ethylsulfonyl)methyl)piperidine hydrochloride (1.0 mmol, 213.73 mg).

-

Add 4-fluoronitrobenzene (1.1 mmol, 155.2 mg).

-

Add potassium carbonate (2.5 mmol, 345.5 mg) as a base.

-

Add 5 mL of N,N-dimethylformamide (DMF).

-

Seal the vial with a cap. Caution: Ensure the vial is properly sealed to withstand the pressure generated at high temperatures.[10]

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 150 °C

-

Time: 10 minutes

-

Power: 100 W (starting power)

-

Pre-stirring: 30 seconds

-

-

Start the microwave irradiation. The instrument will monitor the temperature and pressure in real-time.

-

After the reaction is complete, allow the vial to cool to below 50 °C before opening.[10]

-

Work-up:

-

Quench the reaction mixture with 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation

| Parameter | Setting | Rationale |

| Temperature | 150 °C | High temperature accelerates the SNAr reaction. Microwave heating allows for reaching temperatures above the solvent's boiling point safely in a sealed vessel.[9] |

| Time | 10 min | MAOS significantly reduces reaction times compared to conventional heating which could take several hours.[6][7] |

| Solvent | DMF | A polar aprotic solvent that efficiently absorbs microwave energy and is suitable for SNAr reactions.[9] |

| Base | K₂CO₃ | Neutralizes the HCl from the starting material and facilitates the nucleophilic attack. |

Workflow Diagram

Caption: Workflow for Microwave-Assisted Nucleophilic Substitution.

Microwave-Assisted Suzuki Cross-Coupling: Synthesis of 4-((Ethylsulfonyl)methyl)-1-phenylpiperidine

This protocol outlines a microwave-assisted Suzuki cross-coupling reaction to form a C-N bond, a cornerstone of modern synthetic chemistry. Here, the piperidine nitrogen of 4-((ethylsulfonyl)methyl)piperidine is coupled with an aryl boronic acid.

Scientific Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are significantly enhanced by microwave irradiation.[11] The rapid heating accelerates the catalytic cycle, leading to shorter reaction times and often lower catalyst loadings.[12] Microwave heating can also improve the solubility of reactants and prevent the precipitation of palladium black, which can deactivate the catalyst.[13] The use of a sealed vessel allows for temperatures that can drive even challenging coupling reactions to completion.[9]

Experimental Protocol

Reaction Scheme:

Materials:

-

4-((Ethylsulfonyl)methyl)piperidine hydrochloride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane/Water (4:1)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave reactor

Procedure:

-

To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 4-((ethylsulfonyl)methyl)piperidine hydrochloride (1.0 mmol, 213.73 mg).

-

Add phenylboronic acid (1.2 mmol, 146.3 mg).

-

Add sodium carbonate (3.0 mmol, 318.0 mg).

-

In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg) in 1 mL of 1,4-dioxane.

-

Add the catalyst solution to the reaction vial.

-

Add 4 mL of 1,4-dioxane and 1 mL of water to the reaction vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Set the reaction parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: 100 W (starting power)

-

Pre-stirring: 30 seconds

-

-

Start the microwave irradiation.

-

After completion, cool the vial to below 50 °C before opening.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Dilute the filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Data Presentation

| Parameter | Setting | Rationale |

| Temperature | 120 °C | Sufficient to drive the catalytic cycle efficiently without degrading the catalyst or reactants. |

| Time | 15 min | Microwave heating significantly shortens the time required for Suzuki couplings.[11][12] |

| Catalyst System | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki cross-coupling reactions. |

| Solvent | Dioxane/Water | A biphasic solvent system often used in Suzuki reactions to dissolve both organic and inorganic reagents. |

Workflow Diagram

Sources

- 1. ijrpas.com [ijrpas.com]

- 2. mdpi.com [mdpi.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. orionjournals.com [orionjournals.com]

- 5. granthaalayahpublication.org [granthaalayahpublication.org]

- 6. epcp.ac.in [epcp.ac.in]

- 7. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Arab-German Young Academy [agya.info]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Technical Support Center: Synthesis of 4-((Ethylsulfonyl)methyl)piperidine

A NAVIGATOR FOR RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

Welcome to the Technical Support Center for the synthesis of 4-((Ethylsulfonyl)methyl)piperidine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to researchers, scientists, and professionals in drug development. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested knowledge to help you navigate the complexities of this synthesis and optimize your yields.

I. Synthetic Strategies Overview

The synthesis of 4-((ethylsulfonyl)methyl)piperidine can be approached through several synthetic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity of the final product. Below are two common strategies, each with its own set of advantages and challenges.

Strategy 1: Nucleophilic Substitution of a Piperidine Precursor

This is a straightforward approach that involves the alkylation of an ethylsulfonylmethane anion with a pre-functionalized piperidine ring.

-

Key Transformation: Nucleophilic substitution reaction.

-

Advantages: Relatively simple and direct.

-

Challenges: Potential for side reactions, such as over-alkylation of the piperidine nitrogen.

Strategy 2: Oxidation of a Thioether Precursor

This strategy involves the synthesis of a thioether intermediate, which is then oxidized to the desired sulfone.

-

Key Transformation: Oxidation of a sulfide to a sulfone.

-

Advantages: Can provide cleaner reactions with fewer side products related to the piperidine nitrogen.

-

Challenges: Requires an additional oxidation step, which must be carefully controlled to avoid over-oxidation or side reactions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-((ethylsulfonyl)methyl)piperidine, providing potential causes and actionable solutions.

Problem 1: Low Yield in N-Alkylation Reactions

| Potential Cause | Troubleshooting Steps |

| Incomplete Deprotonation | Use a stronger base (e.g., NaH, KHMDS) if you are using a weaker base like potassium carbonate. Ensure the base is fresh and properly handled to maintain its reactivity. The reaction should be carried out under anhydrous conditions to prevent quenching of the base. |

| Poor Solubility of Reactants | Ensure all components are well-dissolved in the chosen solvent. If solubility is an issue, consider using a different solvent or a co-solvent system. For instance, DMF or DMSO can be effective for this type of reaction. |

| Steric Hindrance | Bulky substituents on the nucleophile can slow down the reaction. If possible, consider using a less sterically hindered starting material. |

| Side Reactions | Over-alkylation and elimination can consume starting materials and reduce the desired product's yield.[1] To minimize over-alkylation, use a protecting group on the piperidine nitrogen, such as a Boc group.[2] For elimination reactions, which can be promoted by strong bases and high temperatures, it is advisable to use milder reaction conditions.[1] |

| Hydrolysis | The chloromethyl group is susceptible to hydrolysis, especially in the presence of water.[1] Ensure that all reagents and solvents are anhydrous. |

Problem 2: Formation of Multiple Products (Observed on TLC/LC-MS)

| Potential Cause | Troubleshooting Steps |

| Over-alkylation | The piperidine nitrogen can react with a second molecule of the electrophile to form a quaternary ammonium salt.[1] Using a protecting group on the piperidine nitrogen is the most effective way to prevent this. |

| Elimination Byproducts | Under strongly basic conditions or at elevated temperatures, elimination of HCl from the starting material or product can occur.[1] Use a non-nucleophilic base and maintain a moderate reaction temperature. |

| Hydrolyzed Product | The presence of 4-(hydroxymethyl)piperidine suggests hydrolysis of the starting material.[1] As mentioned previously, strict anhydrous conditions are crucial. |

| Regioisomers | If your nucleophile has multiple reactive sites, you may be seeing a mixture of regioisomers.[1] This can be addressed by using a more selective nucleophile or by modifying the reaction conditions to favor the desired isomer. |

Problem 3: Difficulties in Product Purification

| Challenge | Recommended Purification Method |

| Separating Product from Starting Materials | Column Chromatography: This is a standard and effective method for separating compounds with different polarities. A silica gel column with a suitable solvent system (e.g., ethyl acetate/hexane) can be used.[2][3] |

| Removing Non-Volatile Impurities | Fractional Distillation: This method is suitable for purifying the product from non-volatile impurities or from other volatile components with significantly different boiling points. It is particularly useful for large-scale purification.[4] |

| Isolating a Pure Solid | Crystallization as a Salt: If the free base is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[4] |

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the piperidine nitrogen in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is an excellent choice. It is stable under the basic conditions often used for the alkylation step and can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress.[2] TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of products. LC-MS offers more detailed information, including the molecular weights of the components in the reaction mixture.

Q3: What are the optimal conditions for the oxidation of the thioether to the sulfone?

A3: The oxidation of a sulfide to a sulfone can be achieved using various oxidizing agents. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane at room temperature. It is important to use a stoichiometric amount of the oxidizing agent to avoid over-oxidation to the sulfoxide.

Q4: My final product is an oil. How can I solidify it for easier handling and characterization?

A4: If the free base of 4-((ethylsulfonyl)methyl)piperidine is an oil, you can often induce crystallization by converting it to a salt. The hydrochloride salt is a common choice and can be prepared by treating a solution of the free base in an appropriate solvent (e.g., ether or ethyl acetate) with a solution of HCl in the same or a miscible solvent.[4]

IV. Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((ethylthio)methyl)piperidine-1-carboxylate (Thioether Intermediate)

This protocol details the synthesis of the thioether intermediate via nucleophilic substitution.

Materials:

-

Methanesulfonyl chloride

-

Triethylamine

-

Sodium ethanethiolate

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Mesylation of N-Boc-4-(hydroxymethyl)piperidine

-

Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in DCM (0.2 M).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methanesulfonyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Nucleophilic Substitution with Sodium Ethanethiolate

-

Dissolve the crude mesylate from Step 1 in anhydrous DMF (0.2 M).

-

Add sodium ethanethiolate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate.

Protocol 2: Oxidation to tert-Butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate

This protocol describes the oxidation of the thioether to the sulfone.

Materials:

-

tert-Butyl 4-((ethylthio)methyl)piperidine-1-carboxylate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 4-((ethylthio)methyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate.

Protocol 3: Deprotection to 4-((Ethylsulfonyl)methyl)piperidine

This protocol describes the final deprotection step.[2]

Materials:

-

tert-Butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 4-((ethylsulfonyl)methyl)piperidine-1-carboxylate (1.0 eq) in DCM (0.2 M).

-

Cool the solution to 0 °C and add TFA (10 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with DCM to remove organic impurities.

-

Basify the aqueous layer to a pH >12 with 1 M NaOH solution.

-

Extract the aqueous layer with DCM (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-((ethylsulfonyl)methyl)piperidine as a free base.

V. Visualizations

Caption: Synthetic workflow for 4-((Ethylsulfonyl)methyl)piperidine.

Caption: Troubleshooting decision tree for low yield issues.

VI. References

-

PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Rajanarendar, E., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100458.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 123855-51-6 Cas No. | 4-(Hydroxymethyl)piperidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. 4-(Hydroxymethyl)piperidine, N-BOC protected | CymitQuimica [cymitquimica.com]

- 7. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2764081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 123855-51-6|tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

Technical Support Center: Solubility Optimization for Piperidine Sulfones

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: PS-SOL-404 Subject: Overcoming "Brick Dust" Properties in Piperidine Sulfone Scaffolds[1]

Introduction: The Piperidine-Sulfone Paradox

Welcome to the technical support center. If you are here, you are likely facing the "Piperidine-Sulfone Paradox."[1] You have synthesized a piperidine sulfone to exploit its metabolic stability and rigidity—essential for targets like gamma-secretase or ion channels—but now you cannot get it into solution.[1]

The Root Cause:

The sulfone moiety (

This guide provides self-validating protocols to troubleshoot these issues across Synthesis, Purification, and Biological Assays.

Part 1: Synthesis & Purification Troubleshooting

User Question: "My crude reaction mixture turned into a sticky oil that won't crystallize, or it precipitates as a solid that no solvent can dissolve. How do I purify this?"

The "Oiling Out" Phenomenon

Piperidine sulfones frequently "oil out" during recrystallization because the melting point of the solvated impurity-laden phase is lower than the boiling point of your solvent.

Protocol: The "Dual-Solvent Displacement" Recrystallization Do not rely on single-solvent cooling.[1] Use this thermodynamic displacement method to force an ordered lattice formation.[1]

-

Dissolution: Dissolve the crude oil in the minimum amount of a Good Solvent (e.g., DCM or Acetone) at room temperature.[1]

-

Displacement: Slowly add a Bad Solvent (e.g., Diethyl Ether or Hexane) until permanent turbidity (cloudiness) just appears.[1]

-

The "Healing" Step: Add drops of the Good Solvent until the solution is clear again.[1]

-

Nucleation: Cap the flask and place it in a Dewar flask containing warm water (insulation). Allow it to cool to RT over 12 hours. The slow cooling prevents oiling.[1]

Troubleshooting Decision Tree

Figure 1: Decision logic for processing crude piperidine sulfones. Note that high-lattice energy solids may require high-boiling solvents (Red path).[1]

Part 2: Biological Assay Formulation

User Question: "My compound is soluble in DMSO, but when I dilute it into cell culture media, it precipitates immediately. How do I dose my cells?"

The "Crash-Out" Effect

This is the most common failure mode in drug discovery.[1] DMSO is hygroscopic.[1][2] When you add a DMSO stock to aqueous media, the DMSO molecules preferentially hydrate (bind to water), leaving your hydrophobic piperidine sulfone "naked" and forcing it to aggregate [2].

Protocol: The Intermediate Dilution Method Never pipet high-concentration DMSO stock directly into media.[1] Use an intermediate "step-down" solvent to lower the kinetic shock.[1]

Step-by-Step Workflow:

-

Stock Prep: Prepare 10 mM stock in anhydrous DMSO.

-

Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

-

Final Dosing: Dilute the PEG/DMSO mix into pre-warmed (

) media.-

Why? PEG coats the lipophilic surface of the sulfone, preventing immediate aggregation during the transition to water.

-

Visualization: The Serial Dilution Pathway

Figure 2: To avoid precipitation (Black octagon), use an intermediate solvent carrier like PEG-400 (Yellow node) before introducing the compound to aqueous media.

Part 3: Advanced Formulation (Salt Selection)

User Question: "I need to improve aqueous solubility for an in vivo study. Which salt form should I make?"

Piperidine is a secondary amine with a pKa of

Critical Rule: Do not default to HCl. While HCl is standard, piperidine hydrochloride salts are often too crystal-lattice stable (high melting point, low water solubility) or hygroscopic.[1] You need a counter-ion that disrupts the lattice or matches the lipophilicity.[1]

Counter-Ion Compatibility Matrix

| Desired Outcome | Recommended Counter-Ion | Mechanism of Action |

| Max Water Solubility | Mesylate ( | Breaks crystal lattice symmetry; high polarity.[1] |

| Lipid Solubility | Tosylate / Napsylate | Adds lipophilic bulk to "mask" the charge, aiding membrane permeability.[1] |

| Oral Bioavailability | Succinate / Tartrate | Multi-dentate organic anions create amorphous salts with faster dissolution rates.[1] |

| Avoid | Hydrochloride (HCl) | Often creates "brick dust" salts with piperidines due to tight ionic packing.[1] |

Synthesis Tip for Salts: When forming the salt, if the piperidine sulfone is acid-sensitive or precipitates too fast, use THF as the solvent and add the acid (dissolved in MeOH) dropwise. The salt should precipitate as a fine powder.[1]

References

-

Lipophilicity and Solubility of Sulfones: GlaxoSmithKline. (2005).[1] Synthesis and Structure-Activity Relationships of Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry.

-

DMSO Precipitation Issues: BenchChem Technical Support. (2025).[1][3][4][5][6][7] Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.

-

Piperidine pKa and Salt Formation: National Institutes of Health (NIH).[1] (2014).[1][4][8] Determination of pKa values of new phenacyl-piperidine derivatives. PubMed.[1]

-

General Solubility Strategies: ResearchGate. (2015).[1] How do I avoid precipitation of DMSO soluble compounds in water based culture media?

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt | MDPI [mdpi.com]

- 8. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-((Ethylsulfonyl)methyl)piperidine

The following technical guide is designed for researchers and process chemists working with 4-((Ethylsulfonyl)methyl)piperidine and its derivatives. It synthesizes industrial best practices for intermediate purification, focusing on the specific physicochemical challenges posed by the coexistence of a polar sulfone group and a secondary amine.

Topic: Impurity Removal & Process Optimization Context: JAK Inhibitor Fragment Synthesis / Sulfone-Piperidine Intermediates

Executive Summary & Chemical Profile

This molecule represents a classic "amphiphilic" challenge in organic synthesis. It contains a highly polar ethylsulfonyl motif (water-soluble, H-bond acceptor) and a secondary piperidine amine (basic, pKa ~11).

-

The Problem: The crude product is often a viscous, non-crystalline oil due to the presence of sulfoxide impurities (incomplete oxidation) and hygroscopic amine salts.

-

The Solution: Do not attempt to purify the crude free base by column chromatography (streaking/tailing issues). The most robust industrial protocol involves conversion to a crystalline salt (HCl or Tosylate) followed by selective recrystallization.

The Impurity Landscape

Before initiating purification, identify your enemy. The table below summarizes the most common impurities found in the crude mixture post-oxidation.

| Impurity Type | Origin | Solubility Characteristic | Detection (HPLC/TLC) |

| Sulfoxide Analog | Incomplete oxidation of the sulfide precursor. | Highly polar; similar to product. Hard to separate on Silica. | M-16 mass shift. Often co-elutes with product in polar mobile phases. |

| N-Oxide Impurity | Over-oxidation (if amine was unprotected). | Extremely water-soluble. Zwitterionic character. | M+16 mass shift. Retains strongly on reverse phase. |

| Sulfide Precursor | Unreacted starting material. | Less polar (Lipophilic). | Distinct retention time (Non-polar). Distinct odor. |

| Inorganic Salts | Oxidant residues (mCPBA acids, Tungsten, Mn). | Water-soluble; insoluble in DCM. | Ash content; visible particulates. |

Process Workflow: The Self-Validating Purification System

The following workflow is designed as a "self-validating" loop. At each stage, specific checkpoints ensure you do not carry impurities forward that will become unremovable later.

Figure 1: Decision-tree workflow for purifying piperidine sulfones. Note the critical checkpoint for sulfoxide content before salt formation.

Troubleshooting Guide & Protocols

Scenario A: "My crude is a sticky gum that won't crystallize."

Cause: This is typical for the free base form of 4-((ethylsulfonyl)methyl)piperidine. The sulfone group attracts water, and trace solvents act as plasticizers. The Fix: Convert to the Hydrochloride (HCl) salt.

Protocol 1: Salt Formation & Isolation

-

Dissolution: Dissolve the crude oil in a minimum amount of Isopropanol (IPA) or Ethanol (approx. 5-7 volumes).

-

Acidification: Cool to 0–5°C. Slowly add HCl in IPA (or Dioxane) (1.1 equivalents).

-

Why? Using aqueous HCl introduces water, which increases solubility and lowers yield. Anhydrous alcoholic HCl forces precipitation.

-

-

Aging: Stir the slurry for 2 hours at 0°C.

-

Filtration: Filter the white solid. Wash with cold IPA.

-

Result: This removes most non-basic impurities (like unreacted sulfide or neutral side products) which remain in the mother liquor.

Scenario B: "I have 5-10% Sulfoxide impurity that persists."

Cause: Sulfoxides are kinetically stable and often co-crystallize with sulfones due to structural similarity. The Fix: Oxidation "Polishing" or Selective Extraction.

Protocol 2: Oxidation Polishing (Pre-Workup)

-

Do not add massive excess of oxidant (risk of N-oxidation).

-

Method: If HPLC shows >2% sulfoxide, add catalytic Sodium Tungstate (Na₂WO₄) (1 mol%) and a slight excess of H₂O₂ at pH 6.0 (slightly acidic to protect the amine).

-

Why: Tungstate is highly specific for sulfide/sulfoxide oxidation and faster than uncatalyzed peroxide [1].

Protocol 3: The "Salting Out" Extraction (Post-Reaction) Because the sulfone is water-soluble, standard extraction often fails.

-

Basify the aqueous reaction mixture to pH > 12 using NaOH.

-

Saturate the aqueous layer with NaCl.

-

Extract 4-5 times with DCM. (Single extraction is insufficient).

Scenario C: "The product is colored (Yellow/Brown)."

Cause: Trace metal residues (if metal catalysts were used) or conjugated oligomers from exotherms. The Fix: Carbon treatment before salt formation.

-

Dissolve crude free base in Methanol.

-

Add Activated Carbon (10 wt%) .

-

Heat to 50°C for 30 minutes.

-

Filter through Celite.

-

Proceed to salt formation.[4]

Mechanistic Insight: The Oxidation Pathway

Understanding where the impurity comes from allows you to prevent it.

Figure 2: Reaction kinetics. The second oxidation step (Sulfoxide to Sulfone) is slower than the first. If the reaction is stopped too early, Sulfoxide remains. If pH is uncontrolled, the amine oxidizes.

Frequently Asked Questions (FAQ)

Q: Can I use mCPBA for this oxidation? A: Yes, but it is not recommended for the free amine. mCPBA generates m-chlorobenzoic acid as a byproduct, which forms a salt with your piperidine amine. You will need a rigorous basic wash (NaOH) to break this salt. Oxone® or H₂O₂/Tungstate are cleaner, "green" alternatives that generate water-soluble byproducts easily removed during the workup [2].

Q: My N-Boc protecting group fell off during oxidation. Why? A: If you used Oxone , the reaction mixture becomes highly acidic (pH < 2) due to the formation of potassium bisulfate. This acidity can cleave the Boc group prematurely.

-

Solution: Buffer the Oxone reaction with NaHCO₃ or use Acetone/Water as the solvent system to suppress ionization.

Q: What is the best solvent for recrystallizing the HCl salt? A: Ethanol/Water (95:5) or Methanol/Ethyl Acetate . The sulfone is too soluble in pure Methanol and too insoluble in pure Ethyl Acetate. A mixture allows you to dissolve at reflux and precipitate upon cooling.

References

-

Sato, K., Hyodo, M., et al. (2001). "A Practical Method for the Oxidation of Sulfides to Sulfones using Hydrogen Peroxide and Sodium Tungstate." Tetrahedron, 57(13), 2469-2476.

-

Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate (Oxone)." Tetrahedron Letters, 22(14), 1287-1290.

-

Pfizer Inc. (2010).[4] "Process for the preparation of Janus Kinase Inhibitors (Tofacitinib Intermediates)." U.S. Patent RE41,783.[4]

-

Ripin, D. H., et al. (2003).[4] "Development of a Scaleable Process for the Preparation of a JAK3 Inhibitor." Organic Process Research & Development, 7(1), 115-120.[4]

Sources

Technical Support Center: Purification of 4-((Ethylsulfonyl)methyl)piperidine Hydrochloride

Case ID: PUR-ESMP-HCl-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 4-((Ethylsulfonyl)methyl)piperidine hydrochloride , a critical intermediate often utilized in the synthesis of Janus Kinase (JAK) inhibitors or similar sulfonamide-based scaffolds.

This molecule presents a specific purification challenge: it combines a highly polar, ionic head (secondary amine hydrochloride) with a polar-neutral tail (sulfone). Common issues include "oiling out" during crystallization and persistent yellow discoloration due to trace oxidation of sulfur precursors.[1]

Physicochemical Profile

| Property | Characteristic | Implication for Purification |

| Structure | Piperidine ring (HCl salt) + Ethyl sulfone | Amphiphilic but dominated by ionic character.[1] |

| Solubility (High) | Water, Methanol, DMSO | Avoid water for crystallization; yield loss is too high. |

| Solubility (Mod) | Ethanol, Isopropanol (Hot) | Ideal for positive solvent. |

| Solubility (Low) | Ethyl Acetate, Ether, Hexanes, DCM | Ideal for anti-solvent. |

| Hygroscopicity | High | Must be handled in low-humidity environments. |

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, identify the physical state of your crude material.[2] Use the logic flow below to select the correct module.

Figure 1: Decision matrix for selecting the appropriate purification module based on crude material state.

Technical Protocols

Method A: Recrystallization (The Standard)

Best for: Crude solids with purity >85% containing inorganic salts or minor organic impurities. Mechanism: Exploits the steep solubility curve of amine salts in hot alcohols vs. cold anti-solvents.[1]

Reagents:

-

Solvent A: Ethanol (Absolute) or Isopropanol (IPA).

-

Solvent B (Anti-solvent): Ethyl Acetate (EtOAc) or MTBE.

Protocol:

-

Dissolution: Place 10 g of crude solid in a flask. Add minimum hot Ethanol (approx. 3-5 mL/g) at 70°C. Stir until fully dissolved.

-

Note: If undissolved solids remain (likely inorganic salts like NaCl/KCl), filter the hot solution through a sintered glass funnel.

-

-

Nucleation: Remove from heat. Add Solvent B (EtOAc) dropwise to the hot solution until a faint turbidity (cloudiness) persists.

-

Cooling: Allow the solution to cool slowly to room temperature (RT) with gentle stirring.

-

Critical: Do not crash cool in ice immediately; this traps impurities.[1]

-

-

Crystallization: Once RT is reached, place in an ice bath (0-5°C) for 2 hours.

-

Isolation: Filter the white crystals under vacuum / nitrogen blanket. Wash the cake with cold EtOAc.

-

Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Method B: Trituration (For "Oiling Out")

Best for: Sticky gums or oils that refuse to solidify.

Mechanism: Extracts lipophilic impurities from the surface of the oil, raising the glass transition temperature (

Protocol:

-

Place the oily crude in a flask.

-

Add 10 volumes (mL/g) of Ethyl Acetate or Diethyl Ether.

-

Sonicate aggressively for 10-15 minutes.

-

Stir rapidly at room temperature for 4-6 hours. The oil should transform into a granular solid.[1]

-

Filter and proceed to Method A if higher purity is required.

Method D: The "Free-Base" Reset (Deep Cleaning)

Best for: Grossly impure material (<80%) or material contaminated with other amine byproducts. Mechanism: Switches the molecule to its neutral form (soluble in DCM) to wash away water-soluble impurities, then regenerates the salt.

Protocol:

-

Liberation: Dissolve crude HCl salt in minimal water (or 10% MeOH/Water).

-

Basification: Adjust pH to >12 using 2N NaOH. The solution will become cloudy.

-

Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

-

Why DCM? The free base is highly polar; Ether/Hexane extractions will yield poor recovery.[1]

-

-

Washing: Wash combined organics with Brine. Dry over

.[1][3] -

Salt Reformation:

-

Filtration: Filter and dry.

Troubleshooting & FAQs

Q1: My product is yellow/brown. How do I remove the color?

Cause: Oxidation of sulfur precursors (thiols/sulfides) or trace polymerization of the piperidine ring. Fix: Use Method C (Carbon Treatment) .

-

Dissolve the salt in hot Methanol (10 mL/g).

-

Add Activated Charcoal (5-10 wt%).

-

Stir at 50°C for 30 minutes.

-

Filter hot through a Celite pad.[1]

-

Concentrate the filtrate and proceed to Method A .

Q2: The product is extremely hygroscopic and turns to liquid on the funnel.

Cause: Excess HCl trapped in the lattice or high humidity.[1] Fix:

-

Immediate: Wash the filter cake with anhydrous Ether (removes water/excess acid).

-

Storage: Store in a desiccator with

. -

Synthesis Adjustment: Ensure you are using exactly 1.05 equivalents of HCl during salt formation. Excess HCl promotes hygroscopicity.[1]

Q3: I see an extra peak in NMR at ~2.5 ppm.

Cause: Likely residual DMSO (if used in synthesis) or unreacted sulfide intermediate (if oxidation was incomplete). Fix:

-

DMSO: Recrystallize from Ethanol (Method A). DMSO stays in the mother liquor.[1]

-

Sulfide:[1] Check MS.[1] If sulfide is present (

vs product), you must re-oxidize the material (e.g., using Oxone or mCPBA) before purification. Recrystallization separates salts, not chemically similar oxidation states.[1]

Q4: Can I use water for recrystallization?

Answer: No. While the salt is soluble in water, it is too soluble.[1] You will lose >80% of your yield in the mother liquor.[1] Use alcohols (MeOH/EtOH) instead.

References & Grounding

The protocols above are derived from standard methodologies for piperidine-based pharmaceutical intermediates, specifically those related to Tofacitinib and similar JAK inhibitors which share the 4-substituted piperidine sulfone motif.[1]

-

Synthesis of Piperidine Sulfone Intermediates: